molecular formula C20H33N3O3S2 B1225964 1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea

1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No. B1225964
M. Wt: 427.6 g/mol
InChI Key: OVIAQMLMUCTBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea is a sulfonamide.

Scientific Research Applications

Synthesis and Characterization

  • 1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea and similar compounds are synthesized through various chemical reactions. For instance, 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas are produced by intramolecular cycloaddition reactions of 1-substituted-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas, which in turn are prepared from N-(2-cyanophenyl)benzimidoyl isothiocyanate reacting with primary amines (Fathalla et al., 2001).

DNA-Binding Studies and Biological Activities

  • Certain thiourea derivatives, such as nitrosubstituted acylthioureas, have been synthesized and characterized for their potential anti-cancer properties. These compounds have undergone DNA interaction studies using techniques like cyclic voltammetry and UV–vis spectroscopy, alongside computational studies (Tahir et al., 2015).

Effects on Zebrafish Development

  • Phenothiourea, a related compound, has been used to study its effects on zebrafish embryogenesis. It has been found to alter retinoic acid and insulin-like growth factor regulation of neural crest and mesodermal components of craniofacial development in zebrafish (Bohnsack et al., 2011).

Corrosion Inhibition

  • Thiourea derivatives have shown promise in the inhibition of corrosion on metals. For example, 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea (MBT) has been studied for its influence on the inhibition of corrosion on mild steel in hydrochloric acid medium, demonstrating significant inhibition efficiency (Karthik et al., 2014).

Enzyme Inhibitors and Mercury Sensors

  • Some thiourea derivatives are efficient enzyme inhibitors and can act as mercury sensors. For example, 1-isobutyl-3-cyclohexylthiourea and similar compounds have shown anti-cholinesterase activity and the potential to detect toxic metal mercury using spectrofluorimetric techniques (Rahman et al., 2021).

Crystal Structure Analysis

  • The crystal structure of similar thiourea compounds, such as 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, has been determined, providing insights into the molecular arrangement of these compounds (Saeed et al., 2010).

properties

Product Name

1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Molecular Formula

C20H33N3O3S2

Molecular Weight

427.6 g/mol

IUPAC Name

1-(7-methyloctyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea

InChI

InChI=1S/C20H33N3O3S2/c1-17(2)7-5-3-4-6-12-21-20(27)22-18-8-10-19(11-9-18)28(24,25)23-13-15-26-16-14-23/h8-11,17H,3-7,12-16H2,1-2H3,(H2,21,22,27)

InChI Key

OVIAQMLMUCTBFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Reactant of Route 5
Reactant of Route 5
1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Reactant of Route 6
1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.